![molecular formula C10H12FN5O2 B1604716 2',3'-dideoxy-3'-fluoroadenosine CAS No. 87418-35-7](/img/structure/B1604716.png)
2',3'-dideoxy-3'-fluoroadenosine
Overview
Description
2',3'-dideoxy-3'-fluoroadenosine is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains modifications that enhance its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2',3'-dideoxy-3'-fluoroadenosine typically involves the fluorination of a purine nucleoside. One method involves the use of diethylaminosulfur trifluoride to introduce the fluorine atom at the C2’ position of the nucleoside . The reaction conditions are carefully controlled to ensure high yield and purity. Another method uses triethylamine trihydrofluoride, which offers improved safety and yield .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using noncorrosive reagents such as triethylamine trihydrofluoride. This method is suitable for industrial applications due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2',3'-dideoxy-3'-fluoroadenosine undergoes various chemical reactions, including nucleophilic substitution and fluorination
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include diethylaminosulfur trifluoride and triethylamine trihydrofluoride
Major Products
The major products formed from these reactions are fluorinated nucleosides, which exhibit enhanced biological activity and stability .
Scientific Research Applications
Overview
2',3'-Dideoxy-3'-fluoroadenosine (ddFA) is a synthetic nucleoside analog of adenosine, notable for its structural modifications that enhance its biological activity. Specifically, it features a fluorine atom at the 3' position and lacks hydroxyl groups at both the 2' and 3' positions of the ribose sugar. This unique structure not only improves its stability but also influences its interaction with enzymes involved in nucleic acid synthesis, making it a significant candidate in antiviral and anticancer research.
Antiviral Applications
The primary applications of ddFA lie in antiviral therapies. Its mechanism of action involves competitive inhibition of viral polymerases, which is crucial for disrupting viral replication processes. The compound has shown promising antiviral activity against several viruses, including:
- Tick-borne Encephalitis Virus (TBEV)
- Zika Virus (ZIKV)
- West Nile Virus (WNV)
In vitro studies report effective concentrations (EC50 values) ranging from 1.1 to 4.7 μM, with minimal cytotoxicity observed at therapeutic levels (up to 25 μM) . Furthermore, ddFA exhibits cytostatic effects at higher concentrations, indicating potential applications as an anticancer agent .
Case Studies
Several studies have highlighted the efficacy of ddFA in various contexts:
- Study on TBEV : Research demonstrated that ddFA significantly reduced viral titers in infected cells, achieving over 100% inhibition of replication at concentrations above 10 μM. The study utilized different treatment regimens and confirmed that ddFA exhibited strong antiviral effects across all tested conditions .
- Broad-Spectrum Antiviral Activity : A study indicated that ddFA was active against multiple flaviviruses in both cell cultures and mouse models, showcasing its potential as a broad-spectrum antiviral agent .
- Cytostatic Effects : Investigations into the cytostatic properties of ddFA revealed that while it suppressed cell proliferation at higher concentrations, it did not induce significant cytotoxicity or apoptosis in treated cells .
Mechanism of Action
The mechanism of action of 2',3'-dideoxy-3'-fluoroadenosine involves its incorporation into nucleic acids, where it disrupts normal cellular processes. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation, allowing it to exert its effects more effectively .
Comparison with Similar Compounds
Similar Compounds
- 9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine
- 9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)hypoxanthine
Uniqueness
Compared to similar compounds, 2',3'-dideoxy-3'-fluoroadenosine exhibits unique properties due to the specific positioning of the fluorine atom. This modification enhances its biological activity and stability, making it a valuable compound for research and therapeutic applications .
Biological Activity
2',3'-Dideoxy-3'-fluoroadenosine (F-ddA) is a nucleoside analogue that has garnered attention for its potential antiviral properties. This compound is structurally modified to enhance its biological activity, particularly against viral infections. The fluorine atom substitution at the 3' position of the ribose sugar is crucial for its mechanism of action, allowing it to interfere with viral replication processes.
Antiviral Properties
Broad-Spectrum Activity : F-ddA has demonstrated broad-spectrum antiviral activity against various viruses, including flaviviruses such as West Nile Virus (WNV) and Tick-borne Encephalitis Virus (TBEV). In vitro studies have shown that F-ddA can inhibit viral replication effectively. For instance, in cell culture assays, it exhibited a 100% inhibition of viral replication at concentrations above 10 μM when applied prior to viral infection .
Cytostatic Effects : While F-ddA shows significant antiviral activity, it also exhibits cytostatic effects. Research indicates that at concentrations greater than 12.5 μM, F-ddA suppresses cell proliferation without causing significant cytotoxicity up to concentrations of 25 μM . This characteristic is particularly beneficial as it allows for antiviral effects without extensive damage to host cells.
The mechanism by which F-ddA exerts its antiviral effects involves incorporation into viral RNA during replication. This incorporation leads to chain termination, effectively halting the production of infectious viral particles. The fluorine modification enhances the binding affinity of the nucleoside to viral polymerases, increasing its efficacy compared to unmodified nucleosides.
Case Studies and Experimental Data
- In Vitro Studies : A study reported that F-ddA showed effective antiviral activity in various cell lines, with a half-maximal effective concentration (EC50) ranging from 1.1 μM to 4.7 μM against different viruses . The compound was tested using high-resolution holographic microscopy to assess its impact on cell growth and proliferation.
- In Vivo Efficacy : In animal models, specifically mice infected with WNV and TBEV, F-ddA demonstrated substantial antiviral effects, further supporting its potential as a therapeutic agent against emerging flavivirus infections .
Comparative Analysis
The following table summarizes the biological activity of F-ddA in comparison to other nucleoside analogues:
Compound | EC50 (μM) | Cytotoxicity | Antiviral Spectrum |
---|---|---|---|
This compound | 1.1 - 4.7 | Low (<25 μM) | Broad (WNV, TBEV) |
Acyclovir | 0.5 - 1.0 | Moderate | Herpes Simplex Virus |
Ribavirin | 0.5 - 5.0 | Moderate | Hepatitis C Virus |
Properties
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-fluorooxolan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2H2,(H2,12,13,14)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDUJDNZPPZTAV-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236338 | |
Record name | 9-(3-Fluoro-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87418-35-7 | |
Record name | 9-(3-Fluoro-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087418357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(3-Fluoro-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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